molecular formula C12H14O2 B13320655 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13320655
M. Wt: 190.24 g/mol
InChI Key: BJNYXTVPOFSPIQ-UHFFFAOYSA-N
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Description

2-Isopropylchroman-4-one is a heterocyclic compound that belongs to the class of chromanones It is characterized by a chroman-4-one core structure with an isopropyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 2-isopropylphenol with ethyl acetoacetate under acidic conditions can yield 2-Isopropylchroman-4-one .

Industrial Production Methods

Industrial production of 2-Isopropylchroman-4-one may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropylchroman-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of pharmaceuticals and cosmetic products

Mechanism of Action

The mechanism of action of 2-Isopropylchroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the isopropyl group but shares the core structure.

    2-Phenylchroman-4-one: Has a phenyl group instead of an isopropyl group.

    Flavanone: Similar structure but with a different substitution pattern.

Uniqueness

2-Isopropylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-propan-2-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O2/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)14-12/h3-6,8,12H,7H2,1-2H3

InChI Key

BJNYXTVPOFSPIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)C2=CC=CC=C2O1

Origin of Product

United States

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